3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,4-Dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including methoxy, carbamoyl, and thiazolyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoyl chloride with an appropriate thiazole derivative under basic conditions. The reaction may proceed as follows:
Formation of 3,4-dimethoxybenzoyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Condensation with thiazole derivative: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with a thiazole derivative, such as 2-amino-4-(2-methoxyphenyl)thiazole, in the presence of a base like triethylamine (Et₃N) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzoic acid, while reduction of the carbamoyl group may produce the corresponding amine derivative.
Scientific Research Applications
3,4-Dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.
3,4-Dimethoxybenzamide: A simpler benzamide derivative with methoxy groups on the aromatic ring.
Uniqueness
3,4-Dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-29-18-7-5-4-6-15(18)10-11-24-21(27)13-17-14-32-23(25-17)26-22(28)16-8-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDFCCUYRIFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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